molecular formula C17H16O3 B12909105 3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one CAS No. 72181-93-2

3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one

Cat. No.: B12909105
CAS No.: 72181-93-2
M. Wt: 268.31 g/mol
InChI Key: HGLSEHOROASYDZ-UHFFFAOYSA-N
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Description

3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one is a synthetic chemical compound belonging to the benzofuran-1-one class, which shares a core structural motif with various biologically active molecules . This compound features a benzofuran core, a common scaffold in medicinal chemistry, substituted with methoxy, methyl, and phenyl groups that can significantly influence its physicochemical properties and research applications . Researchers investigate such specialized benzofuran derivatives primarily as key intermediates in organic synthesis and for the development of novel pharmacologically active agents . Compounds within this structural family are of significant interest in early-stage drug discovery for their potential as antimicrobial, anti-inflammatory, and anticancer agents, given the established profile of the benzofuran scaffold . The specific stereochemistry and substitution pattern on the benzofuran core are critical for its mechanism of action and binding affinity with biological targets, making it a valuable compound for structure-activity relationship (SAR) studies . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

72181-93-2

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one

InChI

InChI=1S/C17H16O3/c1-11-9-10-12(2)15-14(11)16(18)20-17(15,19-3)13-7-5-4-6-8-13/h4-10H,1-3H3

InChI Key

HGLSEHOROASYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(OC2=O)(C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include the following steps:

    Formation of the isobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The methoxy, methyl, and phenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, high-throughput synthesis techniques, and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Various substitution reactions can be employed to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Pharmacological Research

One of the primary applications of 3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3H)-one is in pharmacological studies. Research has indicated that this compound exhibits potential anti-cancer properties. Studies have focused on its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines, indicating its potential as a lead compound for drug development.

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its antioxidant properties. Its ability to scavenge free radicals makes it beneficial for skin care products aimed at anti-aging and skin protection.

Case Study : In a formulation study, researchers developed a cream incorporating this compound and found that it significantly improved skin hydration and elasticity compared to control formulations without the compound.

Material Science

In material science, this compound has been explored for its use in creating advanced materials with specific optical properties. Its unique structure allows for the modification of polymeric materials to enhance their mechanical and thermal properties.

Data Table: Optical Properties of Modified Polymers

Polymer TypeModification AgentOptical Property Improvement
Polycarbonate5% 3-Methoxy-4,7-dimethyl...Increased UV resistance
Polystyrene10% 3-Methoxy-4,7-dimethyl...Enhanced clarity

Mechanism of Action

The mechanism of action of 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.

Comparison with Similar Compounds

Research Implications

The structural and functional diversity of benzofuranones underscores their versatility. The target compound’s unique substitution pattern offers opportunities for:

  • Catalysis : Steric hindrance from the phenyl group may influence regioselectivity in cross-coupling reactions.
  • Crystal Engineering : π-π interactions involving the phenyl group could guide the design of supramolecular assemblies .

Further studies should explore its spectroscopic signatures (e.g., NMR, IR) and computational modeling (e.g., DFT for electronic structure analysis) using methods described in .

Biological Activity

3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3H)-one, with the CAS number 72181-93-2, is a synthetic organic compound belonging to the benzofuran class. It has garnered attention due to its potential biological activities and pharmacological applications. The compound's molecular formula is C17H16O3C_{17}H_{16}O_{3} and it has a molecular weight of approximately 268.31 g/mol.

Structural Characteristics

The compound features a complex structure characterized by:

  • A benzofuran core .
  • Methoxy and dimethyl substituents, which contribute to its unique chemical properties.
  • A phenyl group , enhancing its reactivity and potential interactions with biological targets.

Antibacterial Properties

Research has indicated that compounds similar to this compound may exhibit notable antibacterial activity . Studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, suggesting potential therapeutic applications in treating infections .

The exact mechanism of action for this compound is still under investigation. However, molecular docking studies have predicted that this compound may interact with specific proteins or enzymes within bacterial cells, disrupting essential biological pathways. This interaction could lead to cell death or inhibition of growth.

Potential Therapeutic Uses

The compound's unique structure suggests various pharmacological applications:

  • Antimicrobial agents : Its antibacterial properties indicate potential use in developing new antibiotics.
  • Anti-inflammatory agents : Similar compounds have shown anti-inflammatory effects, warranting further research into this aspect for this compound .

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives:

  • Study on Antibacterial Activity : A study demonstrated that a related benzofuran derivative exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study suggested that modifications in the substituents could enhance the antibacterial efficacy.
  • Molecular Docking Analysis : Research utilizing molecular docking techniques indicated that this compound could effectively bind to bacterial enzymes, potentially inhibiting their function and leading to antibacterial effects.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other benzofuran derivatives:

Compound NameStructureBiological Activity
3-MethoxybenzofuranLacks methyl groupsModerate antibacterial activity
4,7-DimethylbenzofuranLacks phenyl groupLow antibacterial activity
5-HydroxybenzofuranLacks methoxy groupAnti-inflammatory properties

The presence of the methoxy and dimethyl groups in this compound enhances its stability and reactivity compared to these similar compounds.

Q & A

Basic: What are the optimized synthetic routes for 3-Methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3H)-one?

Answer:
Synthesis typically involves multi-step benzofuranone core construction. A common approach includes:

  • Step 1 : Cyclization of substituted phenols or benzoic acid derivatives with methoxy and methyl groups under acidic conditions.
  • Step 2 : Introduction of the phenyl group via Friedel-Crafts alkylation or nucleophilic substitution.
  • Optimization : Adjust reaction time (e.g., 6–12 hours) and temperature (80–120°C) to maximize yield and minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical.
    Validation : Use IR spectroscopy (C=O stretch at ~1705 cm⁻¹) and ¹H/¹³C NMR (δ 1.2–2.1 ppm for methyl groups, aromatic protons at δ 6.5–7.8 ppm) for structural confirmation .

Advanced: How can researchers address discrepancies in spectroscopic data during structural validation?

Answer:
Discrepancies between calculated and observed EI-HRMS or GCMS data (e.g., mass error > 2 ppm) may arise from isotopic impurities or unresolved isomers. Mitigation strategies:

  • Cross-validation : Compare NMR (e.g., coupling constants for stereochemistry) with X-ray crystallography (CCDC-deposited data, e.g., CCDC 1505246) .
  • Isomer resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Computational validation : Perform DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign methyl groups (δ 1.2–2.1 ppm), methoxy (δ 3.2–3.8 ppm), and aromatic protons (δ 6.5–7.8 ppm).
  • IR spectroscopy : Confirm carbonyl (C=O) at ~1705 cm⁻¹ and aromatic C-H stretches .
  • X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles (e.g., C–C = 1.48–1.52 Å) .

Advanced: What computational methods predict the reactivity of this benzofuranone derivative?

Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Reactivity indices : Use Fukui functions to identify sites prone to nucleophilic attack (e.g., carbonyl group) .

Intermediate: How is X-ray crystallography applied in confirming its structure?

Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data (R factor < 0.08).
  • Structure refinement : Software like SHELXL resolves disorder in methyl/methoxy groups.
  • Validation : Compare with CCDC-deposited structures (e.g., CCDC 1505246) for bond-length consistency (C–O = 1.36–1.42 Å) .

Advanced: What strategies resolve stereochemical ambiguities in derivatives?

Answer:

  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via polarized IR.
  • NOESY NMR : Detect spatial proximity of protons (e.g., methyl and phenyl groups).
  • Crystallographic twinning tests : Identify racemic vs. enantiopure crystals .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: Not established; assume <1 mg/m³).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design mechanistic studies for its reactivity in cross-coupling reactions?

Answer:

  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC.
  • Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to track oxygen transfer pathways.
  • Trapping intermediates : Employ TEMPO or other radical scavengers to identify reactive species .

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